Ground-State Intermolecular Proton Transfer Capability
The 7-hydroxyl group confers a unique capacity for ground-state intermolecular proton transfer to clustered solvent molecules, a property entirely absent in the non-hydroxylated scaffold. DFT/B3LYP(6-311+G**) calculations show that proton transfer from the O–H group of 7-hydroxyimidazo[1,2-a]pyridine to an ammonia cluster occurs at a critical cluster size of n_c = 5 NH₃ molecules, yielding a locally stable zwitterionic species 7HIP⁻·(NH₃)₄NH₄⁺ [1]. The NBO stabilization energy E(2) for the LP(1)N_A→BD*O₁₅–H₁₆ donor–acceptor interaction increases cooperatively from 22.74 kJ/mol (n=2) to 53.54 kJ/mol (n=5), quantitatively demonstrating the electron density transfer into the O–H antibonding orbital that drives proton transfer [1]. The unsubstituted imidazo[1,2-a]pyridine-5-carboxylic acid lacks this hydroxyl-mediated proton transfer site and cannot form analogous zwitterionic clusters under identical conditions.
| Evidence Dimension | Intermolecular proton transfer capability |
|---|---|
| Target Compound Data | Proton transfer from O–H to (NH₃)ₙ occurs at critical size n=5; NBO E(2) reaches 53.54 kJ/mol for n=5; −O–H vibrational red-shift with increased n |
| Comparator Or Baseline | Non-hydroxylated imidazo[1,2-a]pyridine-5-carboxylic acid: no O–H proton transfer site available; cannot form analogous zwitterionic clusters |
| Quantified Difference | Qualitative binary difference (proton transfer possible vs. impossible) supported by quantitative NBO stabilization energies spanning 22.74–53.54 kJ/mol |
| Conditions | DFT/B3LYP(6-311+G**) gas-phase calculations on 7HIP·(NH₃)ₙ clusters (n=1–6) |
Why This Matters
For researchers designing compounds requiring controlled proton-transfer behavior (e.g., excited-state intramolecular proton transfer probes, hydrogen-bonded supramolecular assemblies, or active-site proton shuttling), the 7-hydroxy scaffold is an indispensable choice over non-hydroxylated analogs.
- [1] Nsangou, M., Jaidane, N., Ben Lakhdar, Z. Cooperativity and ground-state proton transfer in 7-hydroxyimidazo[1,2-a]pyridine·ammonia clusters: DFT study. J. Mol. Struct. THEOCHEM, 2006, 758, 87–95. View Source
